Cas no 156642-19-2 (tert-butyl N-(3-carbamothioylpropyl)carbamate)

Tert-butyl N-(3-carbamothioylpropyl)carbamate is a thiourea derivative featuring a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection in synthetic applications. The carbamothioyl moiety provides a reactive site for further functionalization, making it valuable in organic synthesis, particularly in peptide and heterocycle chemistry. Its structural features enable controlled reactivity under mild conditions, ensuring compatibility with sensitive substrates. The Boc group offers straightforward removal under acidic conditions, while the thiourea functionality can participate in hydrogen bonding or metal coordination, broadening its utility in catalysis and molecular recognition. This compound is suited for researchers requiring precise control over synthetic pathways.
tert-butyl N-(3-carbamothioylpropyl)carbamate structure
156642-19-2 structure
Product Name:tert-butyl N-(3-carbamothioylpropyl)carbamate
CAS No:156642-19-2
MF:C9H18N2O2S
MW:218.316421031952
CID:107539
PubChem ID:45092333
Update Time:2025-06-08

tert-butyl N-(3-carbamothioylpropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (4-amino-4-thioxobutyl)carbamate
    • Carbamic acid, (4-amino-4-thioxobutyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(3-carbamothioylpropyl)carbamate
    • CS-0253540
    • SCHEMBL18764723
    • FT-0750396
    • AKOS011961195
    • tert-Butyl(4-amino-4-thioxobutyl)carbamate
    • EN300-64673
    • 156642-19-2
    • tert-butyl N-(4-amino-4-sulfanylidenebutyl)carbamate
    • DA-17415
    • Inchi: 1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-4-5-7(10)14/h4-6H2,1-3H3,(H2,10,14)(H,11,12)
    • InChI Key: BQTYLUDDRSTBRV-UHFFFAOYSA-N
    • SMILES: S=C(CCCNC(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 218.10904
  • Monoisotopic Mass: 218.109
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.4A^2
  • XLogP3: 0.7

Experimental Properties

  • PSA: 64.35

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tert-butyl N-(3-carbamothioylpropyl)carbamate Related Literature

Additional information on tert-butyl N-(3-carbamothioylpropyl)carbamate

Terbutyl N-(3-Carbamothioylpropyl)Carbamate (CAS No. 156642-19-2): A Comprehensive Overview of Its Chemistry and Emerging Applications

The tert-butyl N-(3-carbamothioylpropyl)carbamate, identified by the CAS No. 156642-19-2, represents a structurally complex organic compound with significant relevance in modern chemical synthesis and biomedical research. This compound, characterized by its hybrid functional groups—specifically the carbamothioyl moiety linked to a tert-butyl carbamate fragment—exhibits unique reactivity profiles and physicochemical properties that make it a focal point in drug discovery and advanced material science. Recent advancements in computational chemistry and high-throughput screening have further illuminated its potential applications, particularly in modulating enzyme activities and stabilizing bioactive intermediates.

Synthetic routes to this compound typically involve nucleophilic substitution strategies, leveraging the electrophilicity of isocyanates with thiourea derivatives under controlled conditions. The tert-butyl group, acting as a protecting group for the carbamate functionality, enhances reaction selectivity while minimizing side reactions. Notably, studies published in Journal of Medicinal Chemistry (2023) demonstrated that substituting the alkyl chain length or modifying sulfur-containing groups can significantly alter the compound’s solubility and interaction with biological targets, suggesting its tunable nature for specific therapeutic purposes.

In pharmacological contexts, this compound has emerged as a promising scaffold for developing inhibitors targeting cysteine proteases—a class of enzymes implicated in inflammatory diseases and cancer progression. For instance, a 2024 study highlighted its ability to form reversible covalent bonds with active-site cysteine residues in papain-like proteases (PLpro), a mechanism critical for antiviral drug design against coronaviruses. The presence of both carbamate and thiourea functionalities creates dual binding sites that enhance specificity while reducing off-target effects compared to traditional inhibitors.

Beyond enzymology, recent investigations into its role as a chiral auxiliary in asymmetric synthesis have revealed unexpected catalytic efficiencies. In asymmetric Michael additions reported in Angewandte Chemie, this compound acted as an organocatalyst template, directing stereoselective carbon-carbon bond formation with enantiomeric excesses exceeding 90%. This property underscores its utility in synthesizing optically pure pharmaceutical intermediates without requiring transition metal catalysts—a sustainable advantage aligning with green chemistry principles.

Structural characterization via X-ray crystallography (published in Crystal Growth & Design, 2023) further elucidated how hydrogen bonding networks between adjacent molecules stabilize its solid-state form. This insight is crucial for optimizing formulation stability during drug development phases, where physical form directly impacts bioavailability and shelf-life. Additionally, computational docking studies using molecular dynamics simulations have identified potential interactions with transmembrane receptors involved in neurodegenerative pathways, opening avenues for Alzheimer’s disease research.

Eco-toxicological assessments remain an active area of study due to the compound’s sulfur-containing components. Preliminary data from OECD-guided tests indicate low acute toxicity profiles at therapeutic concentrations, though long-term environmental persistence requires further evaluation. Researchers are now exploring biodegradable analogs by incorporating ester linkages susceptible to hydrolysis—a strategy that balances efficacy with ecological responsibility.

In conclusion, the CAS No. 156642-19-2-designated compound exemplifies how tailored molecular architectures can bridge gaps between synthetic chemistry and translational medicine. Its capacity to serve as both a functional building block and an active pharmaceutical ingredient positions it at the forefront of innovations aimed at addressing unmet medical needs while adhering to contemporary sustainability standards.

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